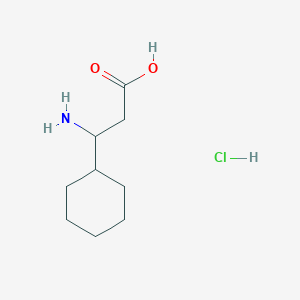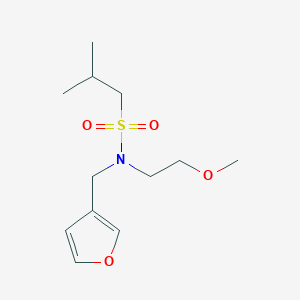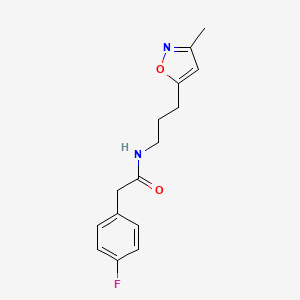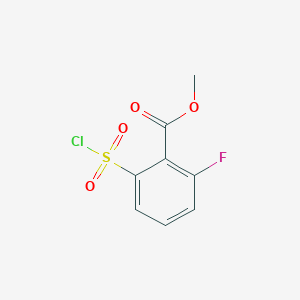![molecular formula C24H20N4O4S B2942303 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1226445-23-3](/img/no-structure.png)
1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is not explicitly provided in the available resources .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine”. Pyrazolo[3,4-d]pyrimidines have been reported to have various biological activities .Scientific Research Applications
CDK2 Inhibition
This compound has been found to be a novel inhibitor of CDK2, a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anti-Cancer Activity
The compound has shown significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests its potential as a therapeutic agent in cancer treatment.
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression . This could potentially lead to the death of cancer cells, providing another mechanism through which the compound could be used in cancer treatment.
Apoptosis Induction
In addition to altering the cell cycle, the compound has also been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells is a common strategy in cancer treatment.
Enzymatic Inhibitory Activity
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This could potentially disrupt the function of these proteins, which play key roles in cell division and could therefore be targets for cancer treatment.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk inhibitors typically bind to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown marked antitumor activity against all tested cell lines with IC50 values of 5.00–32.52 μM . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the reaction of 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with methyl iodide in the presence of a base to form 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine." "Starting Materials": [ "4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine to a reaction vessel", "Add methyl iodide to the reaction vessel", "Add base to the reaction vessel", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or other suitable means" ] } | |
CAS RN |
1226445-23-3 |
Product Name |
1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.51 |
IUPAC Name |
3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
WAFZHISQMLXDQW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)
![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)

![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)

![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)
![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)
![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)